

# Venglustat Clinical Development for ADPKD: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Venglustat |           |
| Cat. No.:            | B608041    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges encountered during the clinical development of **Venglustat** for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to inform future research in this area.

## Frequently Asked Questions (FAQs)

Q1: What was the rationale for investigating **Venglustat** for the treatment of ADPKD?

A1: **Venglustat** is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids (GSLs). Preclinical studies in mouse models of ADPKD suggested that the accumulation of GSLs contributes to cyst formation and growth.[1][2] Inhibition of this pathway by **Venglustat** was shown to reduce cystogenesis and preserve kidney function in these models, providing a strong rationale for its clinical investigation in patients with ADPKD.[3][4]

Q2: Why was the **Venglustat** clinical program for ADPKD discontinued?

A2: The clinical program for **Venglustat** in ADPKD was halted because the Phase II/III STAGED-PKD trial failed to meet its prespecified futility criteria.[5][6][7][8][9][10] An independent interim analysis revealed that **Venglustat** did not demonstrate a meaningful reduction in the rate of total kidney volume (TKV) growth, which was the primary endpoint of the first stage of the study.[6][8][9][10]



Q3: Did the STAGED-PKD trial show any other concerning outcomes?

A3: Yes, a concerning finding from the STAGED-PKD trial was that patients treated with **Venglustat** exhibited a faster rate of decline in their estimated glomerular filtration rate (eGFR) compared to the placebo group.[3] This finding, coupled with the lack of efficacy on TKV, led to the termination of the study.[3]

Q4: Was Venglustat effective in inhibiting its target pathway in the clinical trial?

A4: Yes, biomarker data from the STAGED-PKD trial confirmed that **Venglustat** effectively inhibited the GSL pathway. This was evidenced by a reduction in plasma levels of glucosylceramide (GL-1), a lipid that accumulates in certain cells.[5][7][10][11][12]

Q5: What are the broader implications of the **Venglustat** trial failure for ADPKD drug development?

A5: The outcome of the STAGED-PKD trial suggests that the reduction of GSLs may not play a significant role in preventing kidney cyst growth in adult patients with ADPKD.[5][6][7][9][10][13] This challenges the therapeutic relevance of this pathway in ADPKD and highlights the importance of validating preclinical findings in well-designed clinical trials. It also underscores the complexity of ADPKD pathophysiology and the need to explore other therapeutic targets.

# Troubleshooting Guide for Future ADPKD Clinical Trials

This guide addresses potential challenges in designing and interpreting clinical trials for ADPKD, drawing lessons from the **Venglustat** development program.

# Troubleshooting & Optimization

Check Availability & Pricing

| Challenge                  | Potential Pitfall                                                                                                                                 | Recommended Action                                                                                                                                                                                                                                                              |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target Validation          | Preclinical models may not fully recapitulate human disease. The efficacy of GSL inhibition in mouse models of ADPKD did not translate to humans. | Conduct thorough target validation studies in human- derived cellular models or organoids. Consider early- phase clinical trials with robust biomarker endpoints to confirm target engagement and downstream effects before launching large-scale efficacy studies.             |
| Patient Selection          | Heterogeneity in disease progression can mask treatment effects.                                                                                  | Utilize patient enrichment strategies based on validated prognostic biomarkers, such as the Mayo Imaging Classification for TKV and baseline eGFR, to enroll patients at high risk of rapid progression.[5][9]                                                                  |
| Primary Endpoint Selection | TKV is a well-accepted surrogate endpoint, but its correlation with long-term renal function decline can be complex.                              | While TKV remains a crucial endpoint, consider co-primary or key secondary endpoints that reflect changes in renal function, such as eGFR slope. The STAGED-PKD trial had a two-stage design with TKV growth as the primary endpoint for stage 1 and eGFR slope for stage 2.[3] |
| Futility Analysis          | A poorly designed futility analysis can lead to premature termination of a potentially effective therapy or continuation of an ineffective one.   | The STAGED-PKD trial included a prespecified interim futility analysis based on the annualized rate of change in TKV.[5][8] Clearly define the                                                                                                                                  |

## Troubleshooting & Optimization

Check Availability & Pricing

|                   |                                                                                                                        | futility criteria and statistical plan in the trial protocol.                                                                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety Monitoring | Unexpected adverse effects can emerge. The faster eGFR decline in the Venglustat arm was a significant safety concern. | Implement a robust safety monitoring plan with frequent assessments of key safety parameters, including renal function. An independent Data and Safety Monitoring Board (DSMB) is crucial for overseeing patient safety. |

# **Quantitative Data Summary**

The following table summarizes the key design and outcomes of the STAGED-PKD clinical trial.



| Parameter                  | Description                                                                                                                                              |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Name                 | STAGED-PKD (Study To Assess Glucosylceramide synthase inhibitor Efficacy in ADPKD)[5]                                                                    |
| ClinicalTrials.gov ID      | NCT03523728[5]                                                                                                                                           |
| Phase                      | Phase II/III, 2-stage adaptive design[3][5][9][10]                                                                                                       |
| Patient Population         | Adults with ADPKD at risk of rapidly progressive disease (Mayo Imaging Class 1C, 1D, or 1E) and an eGFR of 30-89.9 mL/min/1.73m <sup>2</sup> [3][5] [10] |
| Intervention               | Stage 1: Venglustat 8mg, Venglustat 15mg, or placebo (1:1:1 randomization)[3]                                                                            |
| Primary Endpoint (Stage 1) | Annualized rate of change in Total Kidney Volume (TKV) over 18 months[3]                                                                                 |
| Primary Endpoint (Stage 2) | Annualized rate of change in estimated Glomerular Filtration Rate (eGFR) slope over 24 months[3]                                                         |
| Key Outcome                | The trial was stopped for futility as Venglustat did not show a meaningful reduction in TKV growth rate.[5][6][7][8][9][10]                              |
| Safety Finding             | Patients receiving Venglustat showed a faster rate of eGFR decline.[3]                                                                                   |

# **Experimental Protocols**

- 1. Patient Selection and Enrollment (STAGED-PKD)
- Inclusion Criteria:
  - Adults aged 18-50 years with a diagnosis of ADPKD.[8]



- Mayo Imaging Classification of 1C, 1D, or 1E, indicating a high risk of disease progression.[5][8]
- eGFR between 45 and 89.9 mL/min/1.73 m<sup>2</sup> at screening for Stage 1.[5][8]
- Exclusion Criteria:
  - Clinically significant medical conditions that could interfere with the study or put the patient at risk.[6]
  - Pregnancy or lactation.[6]
  - Severe depression.[6]
- 2. Total Kidney Volume (TKV) Measurement
- Imaging Modality: Magnetic Resonance Imaging (MRI) was used to measure TKV.
- Protocol: While the specific MRI acquisition protocol for STAGED-PKD is not detailed in the provided search results, standard protocols for ADPKD trials typically involve:
  - Coronal and axial T2-weighted sequences to delineate the kidneys and cysts.
  - Standardized slice thickness (e.g., 4-mm) to ensure consistency.
  - Image analysis is performed by a central, blinded reading center to minimize variability.
  - TKV is calculated using stereology or planimetry methods to trace the kidney contours on each slice.
- 3. Estimated Glomerular Filtration Rate (eGFR) Calculation
- Method: The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation was used to calculate eGFR from serum creatinine levels.[8]
- Frequency: eGFR was assessed at baseline and at regular intervals throughout the study to monitor changes in renal function.
- 4. Biomarker Analysis (GL-1)



- Sample Type: Plasma samples were collected from study participants.
- Assay: While the exact assay is not specified, the measurement of GL-1 and other
  glycosphingolipids in plasma is typically performed using liquid chromatography-tandem
  mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the
  accurate quantification of these lipids.

### **Visualizations**



Click to download full resolution via product page

Caption: Proposed Glycosphingolipid (GSL) Pathway in ADPKD and the Mechanism of **Venglustat**.





Click to download full resolution via product page

Caption: Simplified Workflow of the STAGED-PKD Clinical Trial (Stage 1).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Quality Control of MRI Total Kidney Volume Measurements in Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automatic Measurement of Kidney and Liver Volumes from MR Images of Patients Affected by Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venglustat, a novel glucosylceramide synthase inhibitor, in patients at risk of rapidly progressing ADPKD: primary results of a double-blind, placebo-controlled, phase 2/3 randomized clinical trial White Rose Research Online [eprints.whiterose.ac.uk]
- 4. (STAGED PKD) Measuring Total Kidney Volume in Patients With Autosomal Dominant Polycystic Kidney Disease Department of Radiology UW–Madison [radiology.wisc.edu]
- 5. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) With Venglustat [ctv.veeva.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venglustat, a Novel Glucosylceramide Synthase Inhibitor, in Patients at Risk of Rapidly Progressing ADPKD: Primary Results of a Double-Blind, Placebo-Controlled, Phase 2/3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanofi provides update on venglustat clinical program [sanofi.com]
- 12. Sanofi provides update on venglustat clinical program [globenewswire.com]
- 13. MRI-based Kidney Volume Measurements in ADPKD: Reliability and Effect of Gadolinium Enhancement - PMC [pmc.ncbi.nlm.nih.gov]





To cite this document: BenchChem. [Venglustat Clinical Development for ADPKD: A
Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608041#challenges-in-venglustat-clinical-development-for-adpkd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com